![molecular formula C6H14ClNO2 B13485081 rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride CAS No. 2866352-67-0](/img/structure/B13485081.png)
rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride typically involves the reaction of 3-methyl-1,4-dioxane-2-carboxylic acid with methanamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-[(2R,3S)-3-methyloxolan-2-yl]methanamine hydrochloride
- rac-[(2R,3S)-3-phenyl-1,4-dioxan-2-yl]methanamine hydrochloride
- rac-[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride
Uniqueness
rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride is unique due to its specific stereochemistry and the presence of the dioxane ring, which imparts distinct chemical and physical properties. This makes it valuable in research and industrial applications where such properties are desired .
Properties
CAS No. |
2866352-67-0 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-6(4-7)9-3-2-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
ZAOITQVCDRFHPZ-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)CN.Cl |
Canonical SMILES |
CC1C(OCCO1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)

![2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13485008.png)
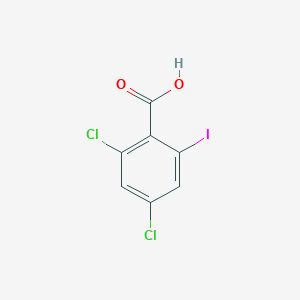

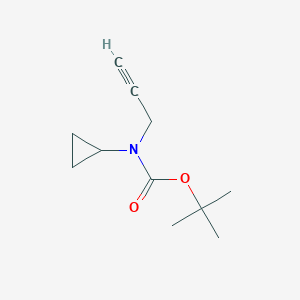
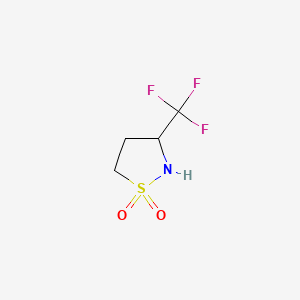

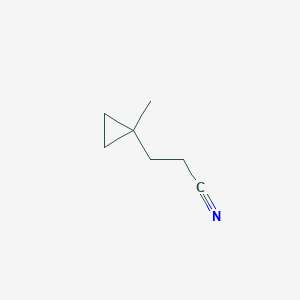

![1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B13485073.png)
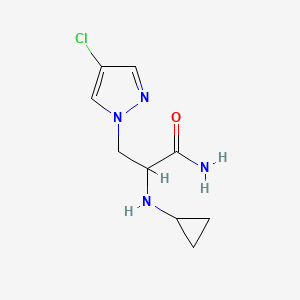

![N-(3,4-dimethoxyphenyl)-2-({5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B13485102.png)
